N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide is a synthetic compound with potential applications in various fields of research and industry. This compound is characterized by its unique chemical structure, which includes an isochroman moiety linked to an imidazole ring through a sulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isochroman-3-ylmethyl Intermediate: The synthesis begins with the preparation of the isochroman-3-ylmethyl intermediate. This can be achieved through the reaction of isochroman with a suitable alkylating agent under basic conditions.
Sulfonamide Formation: The isochroman-3-ylmethyl intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine.
Imidazole Ring Introduction: The final step involves the introduction of the imidazole ring. This can be achieved by reacting the sulfonamide intermediate with an imidazole derivative under appropriate conditions, such as heating in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The sulfonamide group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways involved in disease processes.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide
- N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
- N-(isochroman-3-ylmethyl)-2-phenoxyacetamide
Uniqueness
N-(isochroman-3-ylmethyl)-1-isopropyl-N-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)20-10-17(18-12-20)24(21,22)19(3)9-16-8-14-6-4-5-7-15(14)11-23-16/h4-7,10,12-13,16H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRLFYZETMXVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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